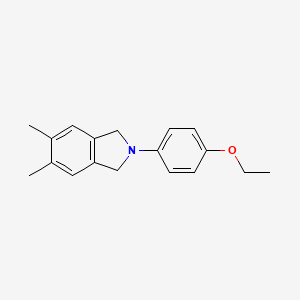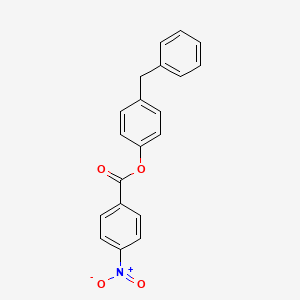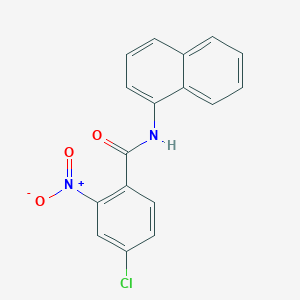
2-(4-ethoxyphenyl)-5,6-dimethylisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-5,6-dimethylisoindoline, also known as ethylphenidate, is a synthetic compound that belongs to the class of substituted phenidates. It is a stimulant drug that is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). Ethylphenidate has gained attention among researchers due to its potential therapeutic applications and its ability to produce effects similar to those of methylphenidate.
Mécanisme D'action
Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, which enhances their effects on the postsynaptic neuron. The exact mechanism of action of 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete is not fully understood, but it is believed to involve the inhibition of the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete are similar to those of m2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete. It increases the release of dopamine and norepinephrine in the brain, which leads to increased alertness, attention, and motivation. Ethylphenidate also increases heart rate, blood pressure, and body temperature, which are common physiological effects of stimulant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete in lab experiments is that it is a well-characterized compound with known pharmacological properties. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of using 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete in lab experiments is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete. One area of interest is its potential use as a cognitive enhancer and a performance-enhancing drug. Another area of interest is its potential therapeutic applications in the treatment of ADHD, depression, and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of 2-(4-ethoxyphenyl)-5,6-dimethylisoindolinete involves the reaction between 4-ethoxyphenylacetone and methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as acetonitrile or dichloromethane. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Ethylphenidate has been studied for its potential therapeutic applications in the treatment of ADHD, depression, and other psychiatric disorders. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention, motivation, and mood regulation. Ethylphenidate has also been studied for its potential use as a cognitive enhancer and a performance-enhancing drug.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-20-18-7-5-17(6-8-18)19-11-15-9-13(2)14(3)10-16(15)12-19/h5-10H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYCCWILGOKUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)



![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
